5-Chloro-3-(chloromethyl)-2-methoxypyridine
Description
Significance of Pyridine (B92270) Derivatives in Organic Synthesis
Pyridine and its derivatives are of paramount importance in organic synthesis, serving as versatile building blocks and intermediates for the creation of complex molecules. Their utility stems from the electronic nature of the pyridine ring and its reactivity towards various chemical transformations.
Key Roles of Pyridine Derivatives:
Pharmaceuticals: The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Examples include drugs for treating a wide range of conditions, underscoring the therapeutic potential of this heterocyclic system.
Agrochemicals: Many successful herbicides, insecticides, and fungicides incorporate the pyridine ring, highlighting its importance in the agricultural sector.
Materials Science: Pyridine derivatives are integral to the development of functional materials, including polymers, dyes, and ligands for catalysis. Their ability to coordinate with metal ions is particularly valuable in the design of catalysts and molecular sensors.
Synthetic Intermediates: The reactivity of the pyridine ring allows for a wide range of synthetic manipulations. Functional groups can be introduced at various positions, enabling the construction of intricate molecular architectures.
The stable yet reactive nature of the pyridine ring makes it an ideal platform for synthetic chemists to build upon. chemicalbook.com The introduction of substituents dramatically expands its utility, offering a powerful tool for constructing complex molecular frameworks.
Overview of Halogenated and Alkoxy-Substituted Pyridines
The introduction of halogen and alkoxy groups onto the pyridine ring significantly modulates its chemical properties and reactivity. These substituents exert profound electronic and steric effects, providing chemists with a means to control reaction outcomes and tailor molecular properties for specific applications.
Halogenated Pyridines:
Halogen atoms (F, Cl, Br, I) are strongly electronegative and exert a powerful electron-withdrawing inductive effect. This effect decreases the electron density of the pyridine ring, making it less susceptible to electrophilic substitution and more prone to nucleophilic aromatic substitution. The position of the halogen atom is crucial in directing the course of reactions. For instance, halogens at the 2- and 4-positions are readily displaced by nucleophiles. This reactivity is exploited in a multitude of cross-coupling reactions, such as Suzuki-Miyaura and Hiyama couplings, to form new carbon-carbon bonds.
Alkoxy-Substituted Pyridines:
The combination of halogen and alkoxy substituents on the same pyridine ring creates a multifunctional scaffold with a unique reactivity profile, offering a rich platform for chemical exploration.
Specific Focus: 5-Chloro-3-(chloromethyl)-2-methoxypyridine as a Research Target
While extensive research exists for various isomers, such as 2-chloro-5-(chloromethyl)pyridine (B46043), which is a key intermediate in the synthesis of neonicotinoid insecticides like imidacloprid and acetamiprid, specific and detailed research findings on this compound are not widely available in the public domain.
The unique arrangement of substituents in this compound suggests it could be a valuable, albeit underexplored, building block in organic synthesis. The presence of three distinct functional groups—a chloro group on the ring, a chloromethyl group, and a methoxy (B1213986) group—offers multiple reaction sites for further chemical modification.
Potential Reactivity and Research Interest:
The chloromethyl group at the 3-position is a reactive electrophilic site, susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of functional groups, making it a key handle for molecular elaboration.
The chloro group at the 5-position is less activated towards nucleophilic aromatic substitution compared to a halogen at the 2- or 4-position. However, under specific conditions, particularly with organometallic reagents in cross-coupling reactions, it could serve as a site for carbon-carbon or carbon-heteroatom bond formation.
The methoxy group at the 2-position influences the electronic properties of the ring and can direct metallation to the adjacent 3-position, although this position is already substituted. It also sterically hinders the approach of reagents to the nitrogen atom and the 3-position.
The interplay of these functional groups makes this compound an intriguing target for synthetic methodology development and as a potential precursor to novel compounds with interesting biological or material properties. However, a comprehensive understanding of its synthesis, reactivity, and applications awaits dedicated research efforts.
| Property | Value |
| Molecular Formula | C₆H₆ClNO |
| Molecular Weight | 143.57 g/mol |
| Boiling Point | 181-182 °C |
| Density | 1.193 g/mL at 25 °C |
| Refractive Index | n20/D 1.5260 |
Data for 5-Chloro-2-methoxypyridine
Further investigation into the synthesis and reactivity of this compound is necessary to unlock its full potential as a versatile tool in the arsenal of synthetic organic chemistry.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-3-(chloromethyl)-2-methoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO/c1-11-7-5(3-8)2-6(9)4-10-7/h2,4H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIXVOHMCCYFNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Cl)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Chloro 3 Chloromethyl 2 Methoxypyridine and Analogues
Retrosynthetic Analysis of the 5-Chloro-3-(chloromethyl)-2-methoxypyridine Skeleton
Retrosynthetic analysis of this compound reveals several potential disconnection points, suggesting various synthetic strategies. The primary disconnections involve the carbon-chlorine, carbon-carbon, and carbon-oxygen bonds attached to the pyridine (B92270) core. A logical approach is to consider the sequential introduction of the three substituents—the chloro group at C-5, the chloromethyl group at C-3, and the methoxy (B1213986) group at C-2—onto a pre-existing pyridine ring or the construction of the substituted pyridine ring from acyclic precursors.
A common retrosynthetic pathway begins by disconnecting the chloromethyl group, leading back to a hydroxymethyl or carboxyl group at the C-3 position. The chloro and methoxy groups can be envisioned as being introduced through electrophilic or nucleophilic substitution reactions on a suitably functionalized pyridine intermediate. For instance, the methoxy group can be introduced by nucleophilic substitution of a chloro or other leaving group at the C-2 position. The chloro group at C-5 is typically introduced via an electrophilic chlorination reaction.
Precursors and Starting Materials for Pyridine Ring Functionalization
Strategies for Introducing the Methoxy Group at C-2
The introduction of a methoxy group at the C-2 position of the pyridine ring is a crucial step in the synthesis. A prevalent method involves the nucleophilic substitution of a leaving group, typically a halogen, at the C-2 position. 2-Chloropyridine (B119429) derivatives are common precursors for this transformation. The reaction is generally carried out using sodium methoxide (B1231860) in methanol (B129727). google.com
Another effective strategy utilizes pyridine N-oxides. researchgate.net The N-oxide functionality activates the C-2 and C-4 positions towards nucleophilic attack. semanticscholar.org Reacting a pyridine N-oxide with a methylating agent, followed by rearrangement, can yield the 2-methoxy pyridine derivative. Alternatively, the N-oxide can be converted to a 2-halopyridine, which then undergoes nucleophilic substitution with methoxide. google.com
| Starting Material | Reagent | Product | Reference |
| 2-Chloropyridine derivative | Sodium methoxide/Methanol | 2-Methoxypyridine (B126380) derivative | google.com |
| Pyridine N-oxide | Methylating agent | 2-Methoxypyridine derivative | researchgate.net |
Strategies for Introducing the Chloromethyl Group at C-3
Several methods exist for the introduction of a chloromethyl group at the C-3 position of the pyridine ring. One common approach involves the chlorination of a 3-methylpyridine (B133936) (β-picoline) derivative. epo.orgresearchgate.net This can be achieved using various chlorinating agents, such as chlorine gas, often in the presence of a free-radical initiator. google.com However, this reaction can sometimes lead to a mixture of chlorinated products, requiring careful control of reaction conditions to achieve selectivity. google.comgoogle.com
An alternative route starts from a pyridine-3-carboxylic acid derivative. The carboxylic acid can be reduced to the corresponding alcohol (a hydroxymethyl group), which is then converted to the chloromethyl group using a chlorinating agent like thionyl chloride or phosphorus oxychloride. google.com This multi-step process often offers better control and higher yields of the desired product. google.com
| Precursor | Reagent(s) | Intermediate | Final Product | Reference |
| 3-Methylpyridine | Chlorine gas, initiator | - | 3-(Chloromethyl)pyridine | researchgate.netgoogle.com |
| Pyridine-3-carboxylic acid | 1. Reducing agent 2. Thionyl chloride | 3-(Hydroxymethyl)pyridine | 3-(Chloromethyl)pyridine | google.com |
Strategies for Introducing the Chloro Group at C-5
The introduction of a chlorine atom at the C-5 position of the pyridine ring is typically accomplished through electrophilic halogenation. chemrxiv.org Pyridine itself is generally resistant to electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. quora.comslideshare.net However, the presence of activating groups, such as a methoxy group at the C-2 position, can facilitate this reaction. The electron-donating nature of the methoxy group increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack, directing the substitution to the C-5 position. researchgate.net
Common chlorinating agents for this purpose include chlorine gas, sulfuryl chloride, and N-chlorosuccinimide. The reaction conditions, such as solvent and temperature, are optimized to achieve the desired regioselectivity and yield.
Stepwise Synthetic Routes
Halogenation Reactions on Pyridine Derivatives (e.g., Chlorination)
Halogenation is a key reaction in the synthesis of the target molecule. nih.gov As mentioned, chlorination of a 3-methylpyridine derivative can introduce the chloromethyl group. google.com Similarly, electrophilic chlorination is used to introduce the chloro group at the C-5 position. epo.orggoogle.com
A plausible synthetic sequence could begin with 2-hydroxy-5-methylpyridine. This starting material can be chlorinated at the C-2 position using a reagent like phosphorus oxychloride to give 2-chloro-5-methylpyridine (B98176). epo.orggoogle.com Subsequent radical chlorination of the methyl group at C-5 would yield 2-chloro-5-(chloromethyl)pyridine (B46043). researchgate.net Finally, nucleophilic substitution of the chloro group at C-2 with sodium methoxide would afford the desired this compound.
Another route could start from 3-methylpyridine (β-picoline). Direct chlorination of 3-methylpyridine can be challenging to control but can yield 2-chloro-5-methylpyridine under specific catalytic conditions. researchgate.net This intermediate can then be further chlorinated at the methyl group and subsequently methoxylated at the C-2 position.
Alkylation and Chloromethylation Reactions (e.g., Thionyl Chloride Mediated Reactions)
Chloromethylation is a crucial step for introducing the -CH₂Cl group onto the pyridine scaffold. A common and effective method for this transformation is the reaction of a corresponding hydroxymethyl or methyl precursor with a chlorinating agent. Thionyl chloride (SOCl₂) is a widely used reagent for this purpose due to its reliability in converting alcohols to alkyl chlorides. google.com
The general reaction involves treating a hydroxymethylpyridine derivative with thionyl chloride, often in an appropriate solvent, to yield the desired chloromethylpyridine. For instance, the synthesis of 2-chloro-5-chloromethylpyridine can be achieved by reducing 2-chloropyridine-5-carboxylic acid to its hydroxymethyl intermediate, followed by chlorination with thionyl chloride. google.com This two-step process highlights a standard pathway for installing the chloromethyl group.
Direct chlorination of a methyl group on the pyridine ring is also a viable, though often more aggressive, method. The reaction conditions must be carefully controlled to achieve the desired monochlorination and avoid side reactions.
Table 1: Examples of Thionyl Chloride Mediated Chlorination
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| 2-Hydroxymethylpyridine Analogue | Thionyl Chloride (SOCl₂) | 2-Chloromethylpyridine Analogue | google.com |
| 2-Chloropyridine-5-carboxylic acid | 1. Reduction (e.g., NaBH₄) 2. Thionyl Chloride (SOCl₂) | 2-Chloro-5-(hydroxymethyl)pyridine → 2-Chloro-5-(chloromethyl)pyridine | google.com |
Alkoxylation Reactions and Ether Formation
The introduction of the 2-methoxy group is typically accomplished through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of pyridine chemistry. This process, often referred to as alkoxylation, involves the displacement of a suitable leaving group, such as a halogen, from the pyridine ring by an alkoxide.
For the synthesis of 2-methoxypyridine and its derivatives, 2-chloropyridine serves as a common precursor. The reaction with sodium methoxide (NaOMe) in methanol is a standard method for achieving this transformation. researchgate.netiitr.ac.in The methoxide ion (CH₃O⁻) acts as the nucleophile, attacking the carbon atom bearing the chlorine atom and displacing it to form the methoxy ether linkage. askthenerd.commasterorganicchemistry.com This reaction is a classic example of the Williamson ether synthesis applied to a heterocyclic system. askthenerd.commasterorganicchemistry.com
The efficiency of the reaction can be influenced by the electronic nature of other substituents on the pyridine ring. Electron-withdrawing groups can activate the ring towards nucleophilic attack, potentially accelerating the reaction rate. acs.orgnih.gov
Table 2: Alkoxylation for 2-Methoxypyridine Synthesis
| Substrate | Reagent/Conditions | Product | Reference |
|---|---|---|---|
| 2-Chloropyridine | Sodium Methoxide (NaOMe) in Methanol (MeOH), reflux | 2-Methoxypyridine | researchgate.net |
| 2-Chloropyridine-N-oxide | NaOMe, MeOH, reflux | 2-Methoxypyridine-N-oxide | google.com |
Advanced Synthetic Approaches and Methodological Refinements
Modern synthetic chemistry emphasizes not only the successful formation of target molecules but also the efficiency, selectivity, and environmental impact of the process. For complex molecules like this compound, advanced strategies are essential.
Green Chemistry Principles in the Synthesis of Pyridine Derivatives
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In pyridine synthesis, this involves developing methods that are safer, more energy-efficient, and generate less waste. rasayanjournal.co.inijarsct.co.in
Key green chemistry approaches applicable to pyridine synthesis include:
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. organic-chemistry.orgbeilstein-journals.orgnih.gov This technique has been successfully used for various pyridine syntheses, often leading to higher yields and cleaner reactions. organic-chemistry.orgnih.govtandfonline.comroyalsocietypublishing.org
Use of Greener Solvents and Catalysts: Replacing hazardous solvents with more environmentally benign alternatives, such as water or deep eutectic solvents, is a central goal. ijarsct.co.inresearchgate.netrsc.org Furthermore, the development of efficient and recyclable catalysts can reduce waste and improve the atom economy of reactions. nih.gov
These principles guide the development of more sustainable synthetic routes for complex heterocyclic compounds. rasayanjournal.co.inresearchgate.net
Process Optimization and Yield Enhancement
Maximizing the yield and purity of the final product is a critical goal in chemical synthesis, particularly for industrial-scale production. vcu.edu Process optimization involves systematically studying the effect of various reaction parameters to identify the conditions that provide the best outcome.
Statistical methods like Response Surface Methodology (RSM) are powerful tools for this purpose. researchgate.net RSM allows for the efficient investigation of the relationships between multiple variables (e.g., temperature, reaction time, catalyst loading, reagent concentration) and one or more response variables (e.g., yield, purity). researchgate.netresearchgate.netniscpr.res.in By conducting a designed set of experiments, a mathematical model can be developed to predict the optimal conditions for the reaction. This approach has been applied to the vapor phase synthesis of pyridine to identify the ideal temperature and reactant ratios for maximizing yield. researchgate.netresearchgate.net Such systematic optimization can lead to significant improvements in process efficiency, cost-effectiveness, and product quality. vcu.edunih.gov
Chemical Reactivity and Mechanistic Investigations of 5 Chloro 3 Chloromethyl 2 Methoxypyridine
Reactivity of the Chloromethyl Group
The chloromethyl group attached to the C3 position of the pyridine (B92270) ring is a primary alkyl halide. Its reactivity is predominantly characterized by nucleophilic substitution, where the carbon atom of the chloromethyl moiety serves as an electrophilic center.
Nucleophilic Substitution Reactions (SN1/SN2 Pathways)
Nucleophilic substitution at the chloromethyl group is a cornerstone of its reactivity, allowing for the introduction of a wide array of functional groups. These reactions can theoretically proceed through either a unimolecular (SN1) or bimolecular (SN2) pathway. However, the nature of the substrate—a primary alkyl halide—overwhelmingly favors the SN2 mechanism.
The SN2 pathway involves a concerted, single-step mechanism where a nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the chloride ion). This "backside attack" leads to an inversion of stereochemistry if the carbon were chiral. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. The low steric hindrance around the primary carbon of the chloromethyl group facilitates this pathway.
Conversely, the SN1 pathway is highly unlikely. This mechanism involves a two-step process initiated by the departure of the leaving group to form a carbocation intermediate. A primary carbocation, which would be formed from the chloromethyl group, is exceptionally unstable and requires a significant amount of energy to form. Therefore, reactions that rely on the formation of this intermediate are not favored. The presence of various nucleophiles can lead to the formation of ethers, esters, amines, nitriles, and other derivatives, making the chloromethyl group a versatile handle for synthetic modifications.
| Factor | Favors SN1 Pathway | Favors SN2 Pathway | Expected Pathway for 5-Chloro-3-(chloromethyl)-2-methoxypyridine |
|---|---|---|---|
| Substrate Structure | Tertiary > Secondary | Methyl > Primary > Secondary | SN2 (Primary alkyl halide) |
| Nucleophile Strength | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, N₃⁻, CN⁻) | SN2 (When strong nucleophiles are used) |
| Solvent | Polar Protic (e.g., ethanol, water) | Polar Aprotic (e.g., acetone, DMSO) | Dependent on reaction conditions, but substrate structure dominates |
| Carbocation Intermediate | Stable carbocation required | No intermediate formed | SN2 (Primary carbocation is highly unstable) |
Rearrangement Reactions Involving the Chloromethyl Moiety
Rearrangement reactions, such as the Wagner-Meerwein rearrangement, are characteristic of reactions proceeding through carbocation intermediates. msu.edu These rearrangements involve the migration of an adjacent alkyl or aryl group or a hydride to form a more stable carbocation. Since the reactivity of the chloromethyl group is dominated by the SN2 mechanism, which does not involve a carbocation intermediate, such rearrangement reactions are not anticipated under typical nucleophilic substitution conditions. msu.edu The formation of the requisite unstable primary carbocation would be the rate-limiting step, making alternative pathways far more favorable.
Reactivity of the Pyridine Nitrogen Atom
The lone pair of electrons on the sp²-hybridized nitrogen atom of the pyridine ring confers basic and nucleophilic properties. However, the reactivity of this nitrogen is significantly modulated by the electronic effects of the ring substituents. Both the 2-methoxy and 5-chloro groups are electron-withdrawing through their inductive effects, which reduces the electron density on the nitrogen atom, thereby decreasing its basicity and nucleophilicity compared to unsubstituted pyridine. nih.gov
Quaternization Reactions and N-Oxidation
Quaternization Reactions: Pyridine nitrogen can act as a nucleophile and react with electrophiles, such as alkyl halides, in a process known as quaternization to form pyridinium (B92312) salts. mdpi.comresearchgate.net This reaction typically follows an SN2 mechanism. mdpi.com For this compound, quaternization is possible but is expected to be slower than that of pyridine itself due to the deactivating effects of the chloro and methoxy (B1213986) substituents. nih.gov Furthermore, the 2-methoxy group can exert a steric hindrance effect, partially blocking the nitrogen's lone pair from attacking an electrophile. nih.gov
N-Oxidation: The nitrogen atom can be oxidized to form a pyridine N-oxide using oxidizing agents like peroxy acids (e.g., m-CPBA) or hydrogen peroxide. gcwgandhinagar.comuoanbar.edu.iqresearchgate.net Pyridine N-oxides are important intermediates in the synthesis of pyridine derivatives. nih.gov The N-oxide group alters the electronic properties of the ring, activating the C2 and C4 positions for both nucleophilic and electrophilic attack. gcwgandhinagar.comuoanbar.edu.iq Similar to quaternization, the N-oxidation of this compound is expected to be more difficult than for unsubstituted pyridine due to the reduced nucleophilicity of the nitrogen atom. researchgate.net
Coordination Chemistry with Metal Centers
The nitrogen lone pair enables pyridine and its derivatives to act as ligands in coordination complexes with a wide variety of metal ions. nih.gov The strength of the resulting metal-ligand bond is influenced by the electronic properties of the pyridine ring. The electron-withdrawing nature of the substituents in this compound would decrease the electron-donating ability of the nitrogen atom, resulting in weaker coordination to metal centers compared to more electron-rich pyridine ligands. nih.gov Despite this, the formation of coordination complexes remains a potential aspect of its chemistry, relevant in areas such as catalysis and materials science.
Reactivity of the Methoxy Group
The methoxy group at the C2 position is generally stable but can undergo cleavage under certain conditions. The most common reaction involving an aryl methyl ether, such as this, is O-demethylation to yield the corresponding hydroxypyridine (or its pyridone tautomer). thieme-connect.comthieme-connect.comelsevierpure.com
This transformation typically requires strong reagents. Common methods include treatment with strong protic acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). thieme-connect.com Nucleophilic demethylation can also be achieved using reagents like lithium tri-sec-butylborohydride (L-selectride) in a suitable solvent like THF. thieme-connect.comthieme-connect.com The choice of reagent is crucial to avoid unwanted side reactions with the other sensitive functional groups present in the molecule, namely the chloro and chloromethyl groups. The electronic properties of the pyridine ring influence the ease of this cleavage. thieme-connect.com
| Reagent Class | Specific Reagent Example | General Conditions | Mechanism Type |
|---|---|---|---|
| Lewis Acids | Boron tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂) at low temperature | Electrophilic attack on ether oxygen |
| Protic Acids | Hydrobromic acid (HBr) | Aqueous solution, often at reflux | Protonation of ether oxygen followed by SN2 attack by bromide |
| Nucleophilic Agents | L-Selectride | Reflux in THF | Nucleophilic attack on the methyl group |
| Organometallic/Hydride | Sodium hydride (NaH) with an iodide source (e.g., LiI) | THF at elevated temperature | Nucleophilic substitution |
Dealkylation and Trans-alkoxylation Reactions
Dealkylation: The methoxy group at the C2 position can potentially undergo O-dealkylation (removal of the methyl group) under certain conditions. This type of reaction is common for aryl methyl ethers and can be promoted by strong acids, Lewis acids, or nucleophilic reagents. For instance, reagents like hydrogen bromide (HBr) or boron tribromide (BBr₃) are often employed for the cleavage of ether linkages. The reaction mechanism typically involves the protonation or coordination of the ether oxygen to the acidic reagent, followed by nucleophilic attack on the methyl group by the conjugate base (e.g., bromide ion), leading to the formation of a 2-hydroxypyridine (B17775) derivative. The ease of this dealkylation would be influenced by the electronic nature of the other substituents on the pyridine ring.
Influence on Ring Electronic Properties
The electronic properties of the pyridine ring in this compound are a composite of the electronic effects of its three substituents. Each substituent exerts inductive and/or resonance effects, which in turn modulate the electron density and reactivity of the ring.
Chloro Group (-Cl): The chlorine atom at the C5 position is an electronegative element and thus exhibits a strong electron-withdrawing inductive effect (-I effect). It also possesses lone pairs that can be donated to the ring via resonance (+R effect). However, for halogens, the inductive effect is generally stronger than the resonance effect, leading to a net deactivation of the aromatic ring towards electrophilic substitution.
Chloromethyl Group (-CH₂Cl): The chloromethyl group at the C3 position is primarily an electron-withdrawing group due to the inductive effect of the chlorine atom (-I effect). This effect is transmitted through the methylene (B1212753) spacer to the pyridine ring, reducing its electron density.
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring Electron Density |
| Methoxy (-OCH₃) | C2 | -I (withdrawing) | +R (donating) | Donating |
| Chloro (-Cl) | C5 | -I (withdrawing) | +R (donating) | Withdrawing |
| Chloromethyl (-CH₂Cl) | C3 | -I (withdrawing) | None | Withdrawing |
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring is inherently electron-deficient compared to benzene (B151609) due to the electronegative nitrogen atom, which makes it less reactive towards electrophilic aromatic substitution (EAS) and more susceptible to nucleophilic aromatic substitution (NAS). pharmaguideline.com The substituents on this compound further modify this reactivity.
Electrophilic Aromatic Substitution (EAS): Due to the presence of the electron-withdrawing chloro and chloromethyl groups, the pyridine ring in the target molecule is expected to be significantly deactivated towards EAS. However, the electron-donating methoxy group at the C2 position will direct incoming electrophiles to the positions ortho and para to it, which are the C3 and C5 positions. Since these positions are already substituted, electrophilic attack, if it were to occur under forcing conditions, would likely target the C4 or C6 positions. The directing effects of the existing substituents would need to be considered. For 2-methoxypyridine (B126380), electrophilic substitution with sulfuric acid is reported to yield the 4-sulfonic acid derivative, indicating a preference for the para position. brainly.com
Nucleophilic Aromatic Substitution (NAS): The pyridine ring is activated towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C2 and C4). In this compound, the C2 position is occupied by a methoxy group and the C5 position bears a chloro substituent. Nucleophilic aromatic substitution reactions on 2-chloropyridines are well-documented and proceed via an addition-elimination mechanism. researchgate.netyoutube.com A nucleophile attacks the carbon bearing the leaving group (in this case, the chlorine at C5), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net Subsequent elimination of the chloride ion restores the aromaticity of the ring. The rate of this reaction is influenced by the electron-withdrawing strength of the other substituents on the ring. researchgate.net Given the presence of the electron-withdrawing chloromethyl group, nucleophilic substitution at the C5 position is a plausible reaction pathway for this molecule.
Reaction Kinetics and Thermodynamic Studies
Specific kinetic and thermodynamic data for reactions involving this compound are not extensively reported. However, general principles can be applied to predict the kinetic and thermodynamic aspects of its potential reactions.
Reaction Kinetics: The kinetics of nucleophilic substitution at the chloromethyl group would likely follow a second-order rate law, characteristic of an S_N2 mechanism. The rate would be dependent on the concentration of both the pyridine derivative and the incoming nucleophile. Steric hindrance around the chloromethyl group is not expected to be significant, favoring an S_N2 pathway. Bimolecular nucleophilic substitution reactions are typically concerted, one-step processes. libretexts.orglibretexts.org
For nucleophilic aromatic substitution at the C5 position, the reaction would also be expected to follow second-order kinetics. The rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. The stability of this intermediate, which is enhanced by electron-withdrawing groups, will influence the activation energy and thus the reaction rate. Kinetic studies on the reaction of 1-chloromethylnaphthalene with various anilines have shown a dependence on the nucleophilicity of the amine and the nature of the solvent. ias.ac.in
Derivatization and Structural Modification of 5 Chloro 3 Chloromethyl 2 Methoxypyridine
Synthesis of New Functionalized Pyridine (B92270) Analogs
The core structure of 5-Chloro-3-(chloromethyl)-2-methoxypyridine serves as a versatile building block for the synthesis of a diverse range of functionalized pyridine analogs. The presence of chloro and methoxy (B1213986) substituents on the pyridine ring, in addition to the reactive chloromethyl side chain, allows for a variety of synthetic transformations.
Research into related pyridine compounds has demonstrated the feasibility of introducing a wide array of functional groups. For instance, studies on 5-chloro-3-methoxypyridine have shown that it can react with various amines to produce 5-aminated products. clockss.org This suggests that the pyridine core of this compound could undergo similar nucleophilic aromatic substitution reactions, leading to the introduction of amino, alkylamino, or arylamino groups at the 5-position, potentially displacing the chloro group under specific conditions.
Furthermore, the synthesis of various substituted pyridines, such as trifluoromethylpyridines, highlights the extensive possibilities for creating new analogs from chloro-substituted pyridine precursors. nih.gov These transformations often involve multi-step synthetic sequences that can modify the substituents on the pyridine ring, leading to a wide range of derivatives with altered biological and chemical properties. The development of novel synthetic methodologies continues to expand the library of accessible pyridine analogs derived from readily available starting materials like this compound.
Modification at the Chloromethyl Group
The chloromethyl group at the 3-position of this compound is a primary site for nucleophilic substitution reactions, enabling the introduction of a wide variety of functional groups.
The chloromethyl group can be converted to other halomethyl derivatives, such as bromomethyl or iodomethyl, through halogen exchange reactions. A well-established method for this transformation is the Finkelstein reaction, which involves treating an alkyl chloride with an alkali metal iodide (e.g., sodium iodide) in a suitable solvent like acetone. wikipedia.orgiitk.ac.inbyjus.com This reaction is driven by the precipitation of the less soluble sodium chloride, shifting the equilibrium towards the formation of the alkyl iodide. wikipedia.org A similar approach can be used with alkali metal bromides to synthesize the corresponding bromomethyl derivative. The availability of compounds like 3-Bromo-5-Chloro-2-Methoxy-Pyridine and 5-Chloro-3-iodo-2-methoxypyridine in chemical catalogs suggests that such halogen exchange reactions are viable on this pyridine scaffold. sigmaaldrich.com
Table 1: Potential Halogen Exchange Reactions at the Chloromethyl Group
| Starting Material | Reagent | Product | Reaction Type |
|---|---|---|---|
| This compound | NaI in acetone | 5-Chloro-3-(iodomethyl)-2-methoxypyridine | Finkelstein Reaction |
| This compound | NaBr in a suitable solvent | 5-Chloro-3-(bromomethyl)-2-methoxypyridine | Halogen Exchange |
The chlorine atom of the chloromethyl group can be readily displaced by various nucleophiles to introduce amino, hydroxyl, and thiol functionalities.
The synthesis of aminomethyl pyridines from chloromethyl precursors is a common transformation. For example, 2-chloro-5-(chloromethyl)pyridine (B46043), a close analog, has been successfully converted to 2-chloro-5-(aminomethyl)pyridine. This suggests that a similar reaction of this compound with ammonia (B1221849) or primary/secondary amines would yield the corresponding aminomethyl derivatives.
The formation of hydroxymethyl pyridines can be achieved through the hydrolysis of the chloromethyl group, typically under basic conditions. An alternative route involves the reduction of a corresponding carboxylic acid. For instance, (5-chloropyridin-2-yl)methanol (B1288476) has been synthesized from 5-chloropicolinic acid, indicating that if the chloromethyl group were to be oxidized to a carboxylic acid and subsequently reduced, the hydroxymethyl derivative could be obtained. chemicalbook.com
The synthesis of thiolmethyl pyridines can be accomplished by reacting the chloromethyl compound with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis. This would lead to the formation of the corresponding thiolmethyl derivative.
Table 2: Nucleophilic Substitution Reactions at the Chloromethyl Group
| Starting Material | Reagent | Product | Functional Group Introduced |
|---|---|---|---|
| This compound | Ammonia (NH₃) | 5-Chloro-3-(aminomethyl)-2-methoxypyridine | Aminomethyl |
| This compound | Sodium Hydroxide (NaOH) | 5-Chloro-3-(hydroxymethyl)-2-methoxypyridine | Hydroxymethyl |
| This compound | Sodium Hydrosulfide (NaSH) | 5-Chloro-3-(thiolmethyl)-2-methoxypyridine | Thiolmethyl |
Modification at the Methoxy Group
The methoxy group at the 2-position of the pyridine ring can also be a site for structural modification, primarily through cleavage of the methyl-oxygen bond or by nucleophilic displacement of the entire methoxy group.
The conversion of a 2-methoxypyridine (B126380) to a 2-hydroxypyridine (B17775) (which exists in tautomeric equilibrium with 2-pyridone) is a synthetically useful transformation. This demethylation can be achieved using various reagents, such as strong acids like hydrobromic acid or Lewis acids like boron tribromide. The 2-hydroxypyridine/2-pyridone tautomer is an important intermediate in the synthesis of various biologically active molecules. The synthesis of 2-chloro-5-methylpyridine (B98176) from a dihydropyridone precursor, which involves a 2-hydroxypyridine intermediate, demonstrates the utility of this functional group in pyridine chemistry. epo.orggoogle.com
The methoxy group can potentially be replaced by other alkoxy or aryloxy groups through a transetherification process. This typically involves the reaction of the 2-methoxypyridine with an alcohol or a phenol (B47542) in the presence of a catalyst. A related reaction is the synthesis of 2-alkoxy-5-alkoxymethyl-pyridines from 3-dichloromethyl-pyridine and sodium alkoxides, which demonstrates the introduction of alkoxy groups onto the pyridine ring. google.com The synthesis of 5-Bromo-2-methoxypyridine from 2,5-dibromopyridine (B19318) using sodium methoxide (B1231860) also illustrates the displacement of a leaving group by a methoxide anion. chemicalbook.com While direct replacement of a methoxy group is less common than displacement of a halide, under appropriate conditions, nucleophilic aromatic substitution could potentially be used to introduce a variety of alkoxy and aryloxy substituents at the 2-position.
Table 3: Modifications at the Methoxy Group
| Starting Material | Reagent/Condition | Product | Type of Modification |
|---|---|---|---|
| This compound | HBr or BBr₃ | 5-Chloro-3-(chloromethyl)-2-hydroxypyridine | Demethylation |
| This compound | R'OH / Catalyst | 5-Chloro-3-(chloromethyl)-2-(alkoxy)pyridine | Transetherification |
| This compound | ArOH / Catalyst | 5-Chloro-3-(chloromethyl)-2-(aryloxy)pyridine | Transetherification |
Insufficient Information Found to Generate Requested Article on the Derivatization of this compound
Following a comprehensive search of available scientific literature and patent databases, insufficient specific information has been located to generate the requested article on the derivatization and structural modification of this compound. The inquiry focused on two key areas: the introduction of additional halogens or alkyl groups to the pyridine ring, and nitrogen heterocycle annulation strategies involving this compound.
Consequently, the sections and subsections outlined in the user's request, namely:
Modification of the Pyridine Ring Substituents
Nitrogen Heterocycle Annulation Strategies
cannot be populated with the scientifically accurate and detailed research findings required. The creation of data tables and a thorough, informative article is therefore not possible at this time based on the available information.
Further research would be required to develop and document the chemical behavior of this compound in such reactions before a comprehensive article could be written.
Role As a Synthetic Intermediate in Complex Molecule Synthesis
Precursor in Heterocyclic Synthesis (General Classifications)
The pyridine (B92270) ring is a fundamental structural motif found in numerous natural products and synthetic compounds with significant biological activity. mdpi.com As a substituted pyridine, 5-Chloro-3-(chloromethyl)-2-methoxypyridine is a key starting material for the synthesis of more complex, fused heterocyclic systems. The primary reactive site for building these systems is the chloromethyl group at the 3-position. This group is an excellent electrophile, readily undergoing nucleophilic substitution reactions with a variety of nucleophiles.
This reactivity allows for the annulation of new rings onto the pyridine core. For instance, reaction with binucleophilic reagents can lead to the formation of bicyclic or polycyclic heterocyclic scaffolds. The chlorine atom on the pyridine ring and the methoxy (B1213986) group also offer further opportunities for modification, either before or after the initial reaction at the chloromethyl site, adding to the compound's versatility as a precursor in constructing a broad range of heterocyclic structures. A study exploring the synthesis of bioactive derivatives from the related compound 2-chloro-5-(chloromethyl)pyridine (B46043) demonstrated the conversion of the chloromethyl group into a hydrazinylmethyl group, which was then reacted with various aldehydes to form hydrazones, a class of heterocyclic compounds with potential antimicrobial and antimalarial effects. researchgate.net
Building Block for Advanced Organic Scaffolds
In modern medicinal chemistry, certain molecular frameworks, often referred to as "privileged scaffolds," appear frequently in biologically active compounds due to their ability to interact with multiple biological targets. mdpi.com The pyridine unit is considered one such attractive scaffold. mdpi.com this compound serves as an ideal building block for creating advanced organic scaffolds by leveraging its distinct functional groups.
The chloromethyl group allows for the covalent attachment of this pyridine-based block to other molecular fragments, acting as a linchpin in the assembly of complex architectures. Chemists can utilize this reactivity to introduce the 5-chloro-2-methoxypyridinylmethyl moiety into larger molecules, thereby modifying their steric and electronic properties. This strategic use of pre-functionalized building blocks streamlines synthetic routes, allowing for the rapid generation of compound libraries for screening purposes. rsc.org The presence of chlorine and methoxy substituents on the ring further enhances its utility, providing handles for late-stage functionalization to fine-tune the pharmacological or physicochemical properties of the final compound. nih.gov
Intermediacy in the Synthesis of Agrochemical Research Compounds
The most prominent application of this compound is as a crucial intermediate in the synthesis of neonicotinoid insecticides, a class of agrochemicals that accounts for a significant portion of the global insecticide market. pmarketresearch.com Its structure forms the core of several widely used active ingredients designed to protect crops from piercing-sucking pests. pmarketresearch.com
For example, it is a key precursor in the industrial synthesis of Imidacloprid, one of the most widely used insecticides worldwide. pmarketresearch.comresearchgate.net The synthesis involves reacting the chloromethyl group with an appropriate nucleophile to build the final molecule. The compound's structural adaptability has also been exploited to develop next-generation insecticides. pmarketresearch.com Beyond neonicotinoids, it serves as a precursor for other classes of insecticides, such as sulfoximines. pmarketresearch.com
| Agrochemical Compound | Class | Target Pests | Reference |
|---|---|---|---|
| Imidacloprid | Neonicotinoid | Aphids, Whiteflies, Brown Planthopper | pmarketresearch.comresearchgate.net |
| Clothianidin | Neonicotinoid | General piercing-sucking pests | pmarketresearch.com |
| Thiamethoxam | Neonicotinoid | General piercing-sucking pests (often in seed treatments) | pmarketresearch.com |
| Dinotefuran | Neonicotinoid | Coconut scale insects, other sucking pests | pmarketresearch.com |
| Sulfoxaflor | Sulfoximine | Sap-feeding pests, Rice stink bugs | pmarketresearch.com |
Intermediacy in the Synthesis of Pharmaceutical Research Compounds
Chlorine-containing molecules play a vital role in drug discovery, with a significant number of FDA-approved pharmaceuticals incorporating this halogen. nih.govdntb.gov.ua The unique electronic properties conferred by chlorine can enhance a molecule's binding affinity to biological targets and improve its metabolic stability. This compound is a valuable intermediate in the synthesis of various research compounds being investigated for therapeutic applications. chemimpex.com
It serves as a key intermediate in the synthesis of molecules for anti-inflammatory and anti-cancer research. chemimpex.com The structurally related 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride is a known intermediate for pantoprazole, a proton pump inhibitor used to treat acid-related stomach conditions. google.com Furthermore, the chloromethylpyridine scaffold is integral to the synthesis of novel kinase inhibitors. For example, derivatives of pyrido[3,4-b]indol-1-ones have been synthesized as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov
| Research Area | Target/Compound Class | Therapeutic Potential | Reference |
|---|---|---|---|
| Oncology | Anti-cancer agents, EGFR Inhibitors | Treatment of various cancers | chemimpex.comnih.gov |
| Gastroenterology | Proton Pump Inhibitors (e.g., Pantoprazole intermediates) | Treatment of acid reflux and ulcers | google.com |
| Inflammation | Anti-inflammatory agents | Management of inflammatory disorders | chemimpex.com |
| Infectious Disease | Antimicrobial / Antimalarial agents | Treatment of bacterial and malarial infections | researchgate.net |
Structure Activity Relationship Sar and Molecular Interaction Studies for Functionalized Chloromethyl Pyridines
Principles of Structure-Activity Relationships in Pyridine (B92270) Chemistry
The relationship between the chemical structure of a molecule and its biological activity is a foundational concept in medicinal chemistry, known as the structure-activity relationship (SAR). wikipedia.org For pyridine-based compounds, SAR studies are crucial for optimizing therapeutic properties by making minor structural modifications that can lead to significant changes in pharmacological activity. slideshare.net Pyridine, a heterocyclic compound, is a widely used scaffold in drug design, valued for its ability to modulate physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability. mdpi.comscilit.comnih.gov
Systematic modifications to the pyridine core help in identifying the pharmacophore—the essential features required for biological activity. slideshare.net Key aspects investigated in pyridine SAR studies include:
Substitution Pattern: The position of substituents (ortho, meta, para) on the pyridine ring significantly affects the electronic distribution and steric profile of the molecule, thereby influencing its binding affinity and selectivity for a target. nih.gov
Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) alters the electron density of the pyridine ring. EDGs can increase the electron density at the nitrogen atom, potentially enhancing interactions with electron-deficient sites on a target protein, while EWGs have the opposite effect. nih.govrsc.org
Physicochemical Properties: Modifications can improve pharmacokinetic properties, such as enhancing cell permeability or reducing toxicity, which are critical for a compound's success as a drug candidate. nih.govresearchgate.net
A review of pyridine derivatives with antiproliferative activity found that the presence and positions of groups like -OCH₃ (methoxy), -OH, -C=O, and -NH₂ enhanced their activity. Conversely, derivatives with halogen atoms or bulky groups sometimes exhibited lower activity. mdpi.comnih.gov
Role of the Chloromethyl Moiety in Covalent Binding to Molecular Targets
The chloromethyl group (-CH₂Cl) is a key functional moiety that can impart the ability to form covalent bonds with biological targets. This group acts as an electrophile, making it susceptible to attack by nucleophilic residues on proteins. researchgate.net This covalent interaction can lead to the irreversible or reversible inhibition of the target protein's function, a strategy employed in the design of targeted covalent inhibitors (TCIs). nih.govchemikailproteomics.com
TCIs typically consist of a reversible binding element (the scaffold, in this case, the substituted pyridine) and an electrophilic "warhead" (the chloromethyl group). The pyridine scaffold guides the molecule to the target's binding site through non-covalent interactions, positioning the chloromethyl group in proximity to a nucleophilic amino acid residue to facilitate covalent bond formation. nih.gov
| Property of Chloromethyl Group | Consequence for Molecular Interaction |
| Electrophilicity | Enables reaction with nucleophilic residues on target proteins. researchgate.net |
| Reactivity | Can be tuned by the electronic properties of the pyridine ring. |
| Covalent Bond Formation | Leads to potentially long-lasting or permanent inhibition of the target. chemikailproteomics.comwikipedia.org |
The formation of a covalent adduct by a chloromethyl-substituted pyridine involves a nucleophilic substitution reaction. Nucleophilic amino acid residues within the target protein, such as the thiol group of cysteine or the amine group of lysine, can attack the electrophilic carbon of the chloromethyl group. researchgate.net
The general mechanism can be described as follows:
Initial Non-covalent Binding: The pyridine derivative first binds reversibly to the active or an allosteric site of the target protein, driven by interactions like hydrogen bonding, hydrophobic interactions, and ionic bonds. wikipedia.org
Nucleophilic Attack: A suitably positioned nucleophilic residue (e.g., the thiolate anion of a cysteine residue) attacks the carbon atom of the chloromethyl group.
Transition State Formation: A transition state is formed where the nucleophile is partially bonded to the carbon, and the chlorine atom is partially detached.
Displacement of Chloride: The chloride ion, a good leaving group, is displaced, resulting in the formation of a stable covalent bond between the pyridine derivative and the protein.
This covalent linkage is significantly more durable than non-covalent interactions, often leading to prolonged or irreversible inhibition of the protein's function. researchgate.net
The interaction between an inhibitor and an enzyme can be either reversible or irreversible. aklectures.com
Reversible Inhibition: In this case, the inhibitor binds to the enzyme through non-covalent forces and can dissociate relatively easily. The enzyme's activity can be restored if the inhibitor is removed. wikipedia.orgknyamed.com Reversible inhibitors can be competitive, non-competitive, or uncompetitive. aklectures.com
Irreversible Inhibition: This type of inhibition involves the formation of a strong, typically covalent, bond between the inhibitor and the enzyme. quora.comyoutube.com This binding is essentially permanent, and the enzyme's activity is not recovered upon removal of the excess inhibitor. The restoration of function requires the synthesis of new enzyme molecules. wikipedia.orgyoutube.com
Covalent inhibitors containing a chloromethyl group generally act as irreversible inhibitors. quora.com However, the concept of reversible covalent inhibition has also emerged. In this mechanism, the covalent adduct can be formed and broken, establishing an equilibrium. nih.gov This approach can offer advantages by minimizing the accumulation of off-target adducts, as the reversible nature allows the inhibitor to dissociate from non-target proteins. nih.gov For a chloromethyl group, the bond formed with a nucleophile like cysteine is typically very stable, leading to a predominantly irreversible inhibition profile. chemikailproteomics.com
Influence of Methoxy (B1213986) and Chloro Substituents on Molecular Recognition and Binding Affinity
The methoxy (-OCH₃) and chloro (-Cl) substituents on the pyridine ring of "5-Chloro-3-(chloromethyl)-2-methoxypyridine" play a critical role in modulating its electronic properties, which in turn influences its ability to be recognized by and bind to a molecular target.
Chloro Substituent (-Cl): The chlorine atom is an electron-withdrawing group due to its high electronegativity (inductive effect). nih.govacs.org However, it can also act as a weak electron-donating group through resonance by donating its lone pair of electrons to the aromatic π-system. nih.gov In many pyridine systems, the inductive withdrawing effect dominates. nih.gov This withdrawal of electron density can affect the basicity of the pyridine nitrogen and the reactivity of the chloromethyl group. A chloro substituent can also engage in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity.
Methoxy Substituent (-OCH₃): The methoxy group is generally considered an electron-donating group through resonance, where the oxygen's lone pairs delocalize into the pyridine ring. mdpi.comnih.gov This increases the electron density on the ring, particularly at the ortho and para positions. nih.gov This enhanced electron density can influence hydrogen bonding capabilities and other non-covalent interactions with the target protein. Studies on pyridine derivatives have shown that the presence of a methoxy group can be essential for biological potency. nih.govnih.gov
| Substituent | Position | Primary Electronic Effect | Potential Impact on Binding |
| Chloro (-Cl) | 5 | Electron-withdrawing (inductive) nih.govacs.org | Modulates ring basicity; potential for halogen bonding. |
| Methoxy (-OCH₃) | 2 | Electron-donating (resonance) mdpi.comnih.gov | Increases electron density on the ring; influences hydrogen bonding. nih.gov |
Ligand Design Principles Based on Pyridine Core
The pyridine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to a variety of biological targets with high affinity. nih.gov Several key principles guide the design of ligands based on this core:
Scaffold Hopping and Hybridization: This strategy involves replacing a core molecular scaffold with another, structurally distinct one (like pyridine) while retaining the original biological activity. rsc.orgresearchgate.net Pyridine is often used in this approach to improve a molecule's pharmacokinetic properties. nih.gov Hybridization involves combining the structural features of two or more known active molecules.
Modularity and Tunability: The pyridine scaffold allows for the systematic introduction of various functional groups at different positions. nih.govnih.gov This modularity enables chemists to fine-tune the steric, electronic, and lipophilic properties of the ligand to optimize its potency, selectivity, and metabolic stability. nih.govresearchgate.net
Improving Physicochemical Properties: Incorporating a pyridine ring can enhance aqueous solubility and cell permeability, which are crucial for drug efficacy. nih.govnih.gov The nitrogen atom can be protonated at physiological pH, which can improve solubility and interactions with targets.
Bioisosteric Replacement: The pyridine ring can be used as a bioisostere for other aromatic rings, such as a phenyl ring. This substitution can lead to improved potency, altered selectivity, or better metabolic profiles while maintaining the key binding interactions.
In Vitro Biochemical Assays for Target Interaction (e.g., enzyme inhibition kinetics, receptor binding assays)
To characterize the interaction of compounds like this compound with their biological targets, a variety of in vitro biochemical assays are employed. These assays are essential for determining binding affinity, mechanism of action, and potency. tipbiosystems.comnih.gov
Enzyme Inhibition Kinetics: These assays measure the rate of an enzyme-catalyzed reaction in the presence and absence of an inhibitor to determine how the inhibitor affects the enzyme's activity. mit.edunih.gov
IC₅₀ Determination: A primary assay involves determining the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This is typically done by measuring enzyme activity across a range of inhibitor concentrations. nih.gov
Mechanism of Action (MOA) Studies: To understand how the inhibitor works, kinetic parameters like the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) are determined at various substrate and inhibitor concentrations. nih.govresearchgate.net For covalent inhibitors, time-dependent inactivation is a key characteristic, where the degree of inhibition increases with the pre-incubation time of the enzyme and inhibitor. mit.edu
Assay Types: Assays can be continuous, where the reaction progress is monitored in real-time (e.g., using spectrophotometry or fluorimetry), or discontinuous, where samples are taken at specific time points for analysis. tipbiosystems.com
Receptor Binding Assays: These assays are used to measure the binding of a ligand (the pyridine derivative) to a receptor. nih.govnih.gov
Radioligand Binding Assays: A classic method where a radioactively labeled ligand competes with the unlabeled test compound for binding to the receptor. The amount of bound radioactivity is measured to determine the test compound's affinity (often expressed as the inhibition constant, Kᵢ). nih.govlabome.com
Fluorescence-Based Assays: These non-radioactive methods use fluorescence polarization (FP), fluorescence resonance energy transfer (FRET), or other fluorescence techniques to monitor binding events. They are well-suited for high-throughput screening. nih.govlabome.com
Label-Free Technologies: Techniques like Surface Plasmon Resonance (SPR) allow for the real-time monitoring of binding interactions between a ligand and a target protein immobilized on a sensor surface. SPR can provide detailed kinetic data, including association (kₐ) and dissociation (kₑ) rates, in addition to the equilibrium dissociation constant (Kₑ). labome.comrsc.org
| Assay Type | Principle | Key Parameters Measured |
| Enzyme Inhibition Assay | Measures the effect of a compound on the rate of an enzyme-catalyzed reaction. tipbiosystems.com | IC₅₀, Kᵢ, Kₘ, Vₘₐₓ, Mechanism of Inhibition (e.g., competitive, irreversible). nih.govmit.edu |
| Receptor Binding Assay | Quantifies the direct binding of a ligand to its receptor. nih.gov | Kₑ, Kᵢ, Bₘₐₓ (maximum number of binding sites). labome.comrsc.org |
| Surface Plasmon Resonance (SPR) | A label-free method to measure real-time binding kinetics. labome.com | Kₐ (association rate), Kₑ (dissociation rate), Kₑ (dissociation constant). |
Computational and Theoretical Chemistry Applied to 5 Chloro 3 Chloromethyl 2 Methoxypyridine
Molecular Modeling and Conformational Analysis
Molecular modeling and conformational analysis are fundamental computational techniques used to determine the three-dimensional structure and preferred spatial arrangements of a molecule. These methods are crucial for understanding a molecule's physical and chemical properties, as the conformation can significantly influence its reactivity and biological activity.
For 5-Chloro-3-(chloromethyl)-2-methoxypyridine, conformational analysis would primarily focus on the rotation around the single bonds, particularly the C-C bond connecting the chloromethyl group to the pyridine (B92270) ring and the C-O bond of the methoxy (B1213986) group. Different rotational isomers, or conformers, will have varying steric and electronic interactions, leading to different energy levels.
Computational methods like molecular mechanics (MM) and quantum mechanics (QM) are employed to perform these analyses. MM methods use classical physics to approximate the potential energy of a molecule as a function of its atomic coordinates, offering a rapid way to explore the conformational space. More accurate, but computationally intensive, QM methods, such as Density Functional Theory (DFT), can then be used to refine the geometries and energies of the most stable conformers.
A study on a similar compound, 4-chloromethyl pyridine hydrochloride, utilized DFT with the B3LYP functional and a 6-311++G(d,p) basis set to determine its optimized molecular structure. ijcrt.org For this compound, a similar approach would likely reveal a largely planar pyridine ring. The key structural parameters of interest would be the bond lengths and angles involving the chloro, chloromethyl, and methoxy substituents. The table below illustrates the type of data that would be generated from such a study, with hypothetical but realistic values for the target molecule based on known values for similar fragments.
| Parameter | Predicted Value |
| C-Cl (ring) bond length | ~1.74 Å |
| C-C (ring-CH2Cl) bond length | ~1.51 Å |
| C-Cl (methyl) bond length | ~1.79 Å |
| C-O (ring-OCH3) bond length | ~1.36 Å |
| C-N-C bond angle | ~117° |
| Cl-C-C-N dihedral angle | Variable, defining conformation |
| O-C-C-N dihedral angle | Variable, defining conformation |
Note: The data in this table is illustrative and not from a direct computational study of this compound.
Quantum Chemical Calculations of Electronic Properties
Quantum chemical calculations are essential for understanding the electronic structure of a molecule, which governs its reactivity, spectroscopic properties, and intermolecular interactions. Methods like DFT are widely used to calculate a range of electronic properties.
Key electronic properties that would be calculated include:
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom of the pyridine ring and the oxygen of the methoxy group would be expected to be regions of negative potential, while the hydrogen atoms and the regions around the chlorine atoms would exhibit positive potential.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic interactions within the molecule, such as hyperconjugative interactions that contribute to its stability.
A DFT study on 3-chloro-2-{(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}pyridine provided a comprehensive analysis of its electronic properties, including HOMO-LUMO energies and MEP maps. dergipark.org.tr A similar investigation of this compound would yield valuable data on its electronic characteristics. The following table presents hypothetical electronic property values for the target molecule.
| Property | Predicted Value |
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -1.2 eV |
| HOMO-LUMO Gap | ~ 5.3 eV |
| Dipole Moment | ~ 2.5 D |
Note: The data in this table is illustrative and not from a direct computational study of this compound.
Reaction Pathway Modeling and Transition State Analysis
Reaction pathway modeling is a powerful computational tool used to investigate the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway, including intermediate structures and, crucially, the transition state. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the reaction's activation energy and rate.
For this compound, this type of modeling could be applied to understand its synthesis or its subsequent reactions. For instance, the chlorination of a precursor molecule could be modeled to understand the regioselectivity of the reaction. DFT calculations are commonly used for this purpose, allowing for the precise location of transition states and the calculation of activation barriers.
A DFT study on the formation mechanism of chloropicrin (B1668804) from methylamine (B109427) during chlorination illustrates the power of this approach. rsc.org The study elucidated the role of water molecules in facilitating the reaction and calculated the activation free energies for the chlorination steps. rsc.org A similar approach could be used to model the reactivity of the chloromethyl group in this compound in nucleophilic substitution reactions, a common transformation for this functional group.
Docking and Molecular Dynamics Simulations (for target interactions)
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a small molecule, such as this compound, might interact with a biological macromolecule, typically a protein. These methods are fundamental in drug discovery and toxicology for identifying potential drug candidates and understanding mechanisms of action.
Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then scoring them based on their binding affinity. Studies on various 2-chloropyridine (B119429) derivatives have successfully used molecular docking to investigate their potential as antitumor agents by predicting their binding to telomerase. nih.govnih.gov Similarly, docking studies on other chloropyridine derivatives have explored their potential as inhibitors for various enzymes. mdpi.com For this compound, docking could be used to screen for potential protein targets and to hypothesize its binding mode.
Molecular Dynamics (MD) Simulations provide a more detailed view of the ligand-receptor interaction over time. Starting from a docked pose, an MD simulation calculates the motion of every atom in the system by solving Newton's equations of motion. This allows for the assessment of the stability of the binding pose, the role of water molecules, and the conformational changes in both the ligand and the receptor upon binding. MD simulations have been used to confirm the stability of docked chloropyridine derivatives in the active sites of their target proteins.
QSAR (Quantitative Structure-Activity Relationship) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of a series of compounds with their biological activity or a physicochemical property. The fundamental principle of QSAR is that the variation in the activity of a group of molecules is dependent on the variation in their structural and electronic properties.
A QSAR study involves several steps:
Data Set: A collection of molecules with known activities is required.
Molecular Descriptors: A wide range of numerical descriptors are calculated for each molecule, quantifying various aspects of its structure, such as steric, electronic, and hydrophobic properties.
Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
While no specific QSAR studies involving this compound are available, this methodology could be applied if a series of related pyridine derivatives with measured biological activity were synthesized. For example, if a set of substituted 2-methoxypyridines were found to have inhibitory activity against a particular enzyme, a QSAR model could be developed to guide the synthesis of more potent analogs. The model might reveal, for instance, that a certain combination of electronic and steric properties at the 3 and 5 positions of the pyridine ring is crucial for high activity. General QSAR studies on P-glycoprotein inhibitors have demonstrated the utility of this approach in understanding the structural requirements for biological activity. nih.gov
| QSAR Parameter (Descriptor) | Type | Relevance |
| LogP | Hydrophobicity | Influences membrane permeability and binding to hydrophobic pockets. |
| Molar Refractivity | Steric | Relates to the volume and polarizability of the molecule. |
| Dipole Moment | Electronic | Describes the polarity of the molecule, which is important for electrostatic interactions. |
| HOMO/LUMO Energies | Electronic | Relate to the molecule's ability to participate in charge-transfer interactions. |
| Topological Polar Surface Area (TPSA) | Property | Correlates with hydrogen bonding potential and cell permeability. |
Note: This table lists common descriptors used in QSAR studies and their general relevance.
Advanced Analytical Methodologies for Research on 5 Chloro 3 Chloromethyl 2 Methoxypyridine
High-Resolution Mass Spectrometry for Reaction Monitoring and Product Elucidation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the study of 5-Chloro-3-(chloromethyl)-2-methoxypyridine. Its ability to provide highly accurate mass measurements allows for the unambiguous determination of elemental compositions for the parent compound, its intermediates, and any resulting byproducts. nih.gov This is particularly crucial in synthetic chemistry, where it can confirm the successful formation of the target molecule and identify unexpected products.
In reaction monitoring, HRMS can be coupled with techniques like gas or liquid chromatography (GC-MS or LC-MS) to track the consumption of reactants and the formation of products in real-time. For a molecule like this compound, with a molecular weight of 192.0138 g/mol (for the most common isotopes ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O), HRMS can easily distinguish it from potential side-products that may differ by only a few millimass units. For instance, the replacement of a chlorine atom with a hydroxyl group during a reaction can be readily detected.
Table 1: Isotopic Pattern in Mass Spectrometry for C₇H₇Cl₂NO
| Mass (m/z) | Isotopes | Relative Abundance (%) |
| 192.0 | Both ³⁵Cl | 100.0 |
| 194.0 | One ³⁵Cl, One ³⁷Cl | 65.3 |
| 196.0 | Both ³⁷Cl | 10.6 |
This interactive table shows the expected isotopic distribution for the molecular ion peak of this compound, which serves as a characteristic fingerprint in mass spectrometry due to the presence of two chlorine atoms.
Advanced NMR Spectroscopy (e.g., 2D NMR, Solid-State NMR) for Structural Confirmation and Conformational Studies
While one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for basic structural verification, advanced NMR techniques offer deeper insights into the complex structure of this compound.
2D NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are vital for unambiguously assigning proton and carbon signals, especially in a substituted pyridine (B92270) ring where chemical shifts can be complex. harvard.eduipb.pt A COSY spectrum would reveal the coupling between the protons on the pyridine ring, while an HSQC spectrum would directly correlate each proton to its attached carbon atom, confirming the substitution pattern. HMBC (Heteronuclear Multiple Bond Correlation) experiments can further establish the connectivity across multiple bonds, for example, confirming the positions of the methoxy (B1213986) and chloromethyl groups relative to the ring carbons and the chloro-substituent.
Solid-State NMR (SSNMR) : SSNMR is particularly valuable for studying the compound in its solid form, providing information that is complementary to solution-state NMR and X-ray crystallography. rsc.org For halogenated compounds, SSNMR can probe the local environment of the chlorine atoms and investigate intermolecular interactions, such as halogen bonds, which can influence crystal packing. nih.govacs.org This technique is advantageous as it does not require the material to be crystalline. nih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the definitive solid-state structure of a molecule by mapping electron density to determine the precise spatial arrangement of atoms. Although a crystal structure for this compound is not publicly available, data from the closely related isomer, 2-chloro-5-(chloromethyl)pyridine (B46043), reveals important structural characteristics that can be inferred for the target compound. nih.govresearchgate.net
In the structure of 2-chloro-5-(chloromethyl)pyridine, the pyridine ring is nearly planar. nih.gov In the crystal lattice, molecules are linked by weak C—H···N intermolecular hydrogen bonds, forming dimers that contribute to the stability of the crystal structure. nih.govresearchgate.net It is highly probable that this compound would exhibit similar planarity of the pyridine ring and engage in comparable intermolecular interactions, influenced by the positions of its functional groups.
Table 2: Crystallographic Data for the Isomer 2-Chloro-5-(chloromethyl)pyridine
| Parameter | Value | Reference |
| Formula | C₆H₅Cl₂N | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | researchgate.net |
| a (Å) | 4.0770 (8) | nih.gov |
| b (Å) | 10.322 (2) | nih.gov |
| c (Å) | 16.891 (3) | nih.gov |
| β (°) | 95.95 (3) | nih.gov |
| Volume (ų) | 707.0 (2) | nih.gov |
This table presents key crystallographic data for a closely related isomer, providing insight into the expected solid-state properties of the target compound.
Chromatographic Techniques for Purity Assessment and Separation of Isomers/Byproducts
Chromatographic methods are essential for assessing the purity of this compound and for separating it from starting materials, isomers, and byproducts. cdc.gov
Gas Chromatography (GC) : Due to its volatility, GC is a suitable method for analyzing this compound. cdc.gov When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC can provide quantitative purity data and identify volatile impurities. osha.gov The choice of a polar stationary phase column is often effective for separating isomeric chloropyridines. epa.gov
High-Performance Liquid Chromatography (HPLC) : HPLC is another powerful technique for purity assessment, particularly for less volatile impurities or for monitoring reactions in the liquid phase. epa.gov A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). A UV detector would be effective for detection, given the aromatic nature of the pyridine ring. HPLC is crucial for separating positional isomers which may have very similar properties and boiling points, making distillation ineffective.
Spectroscopic Characterization Beyond Basic Identification (e.g., UV-Vis for electronic transitions, IR for functional group analysis in reaction mechanisms)
Beyond fundamental NMR and MS, other spectroscopic techniques provide valuable electronic and structural information.
UV-Vis Spectroscopy : Ultraviolet-Visible spectroscopy measures the electronic transitions within a molecule. Substituted pyridines exhibit characteristic absorptions in the UV region. nist.gov The absorption maxima (λ_max) for this compound would be influenced by the combination of the chloro, chloromethyl, and methoxy substituents on the pyridine ring, which act as chromophores and auxochromes. Changes in the UV-Vis spectrum during a reaction can be used to monitor the consumption of the pyridine ring or changes in its substitution pattern.
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. compoundchem.com For this compound, the IR spectrum would show characteristic peaks for C-Cl stretches, C-O-C stretching from the methoxy group, C-H stretching from the aromatic ring and chloromethyl group, and C=C/C=N ring vibrations of the pyridine core. This technique is particularly useful for monitoring reaction mechanisms, for example, by observing the appearance or disappearance of a specific functional group's absorption band. rsc.org
Table 3: Expected IR Absorption Regions for this compound
| Functional Group | Bond Type | Expected Wavenumber (cm⁻¹) |
| Aromatic Ring | C-H stretch | 3000 - 3100 |
| Chloromethyl Group | C-H stretch | 2850 - 3000 |
| Pyridine Ring | C=C, C=N stretch | 1400 - 1600 |
| Methoxy Group | C-O stretch | 1000 - 1300 |
| Chloro-substituents | C-Cl stretch | 600 - 800 |
This table outlines the expected regions for key vibrational modes, which are instrumental for functional group analysis using IR spectroscopy.
Future Research Directions and Potential Academic Impact
Exploration of Novel Synthetic Pathways
The development of efficient and innovative synthetic routes to access 5-Chloro-3-(chloromethyl)-2-methoxypyridine and its analogs is a primary area for future research. Current synthetic strategies for substituted pyridines often involve multi-step sequences that may suffer from issues of regioselectivity and yield. patsnap.com Future work could focus on more direct and sustainable approaches.
One promising avenue is the application of modern C-H functionalization techniques. rsc.org The pyridine (B92270) ring is generally electron-deficient, which makes direct functionalization challenging. rsc.orgyoutube.com However, recent advancements in transition-metal catalysis could enable the regioselective introduction of the chloro, chloromethyl, and methoxy (B1213986) substituents onto a simpler pyridine precursor. mdpi.com Research into iridium, rhodium, or palladium-catalyzed C-H activation could provide more atom-economical pathways, minimizing the need for pre-functionalized starting materials. nih.goviipseries.org
Another area of exploration is the use of flow chemistry. Continuous flow reactors offer enhanced control over reaction parameters such as temperature and pressure, which can improve safety and yield, particularly for potentially hazardous reactions like chlorination. patsnap.com Developing a flow-based synthesis would not only make the compound more accessible for further study but also represent a significant advancement in the synthesis of polysubstituted pyridines.
| Potential Synthetic Approach | Key Research Focus | Anticipated Advantages |
| Transition-Metal Catalyzed C-H Functionalization | Development of regioselective catalysts for direct chlorination, methoxylation, and chloromethylation of a pyridine core. | Higher atom economy, reduced number of synthetic steps, access to novel analogs. rsc.orgmdpi.com |
| Flow Chemistry Synthesis | Optimization of reaction conditions (temperature, pressure, residence time) in a continuous flow reactor. | Improved safety, scalability, and reproducibility; potential for higher yields. |
| Novel Ring-Formation Strategies | Cyclization reactions from acyclic precursors designed to form the substituted pyridine ring in a single step. | Access to a wide range of derivatives by modifying the acyclic starting materials. patsnap.com |
Design of Advanced Derivatives with Tuned Reactivity
The inherent reactivity of the functional groups on this compound makes it an excellent scaffold for designing advanced derivatives. The chloromethyl group at the C3 position is a key site for nucleophilic substitution, allowing for the introduction of a wide array of functionalities.
Future research could systematically explore the substitution of the chloromethyl group with various nucleophiles (e.g., amines, thiols, azides) to generate libraries of new compounds. The electronic properties of the pyridine ring, influenced by the C2-methoxy and C5-chloro substituents, will modulate the reactivity of the chloromethyl group. rsc.org This interplay allows for the fine-tuning of the molecule's reactivity and properties. For instance, introducing electron-donating or withdrawing groups via the chloromethyl handle could alter the electronic landscape of the entire pyridine system, impacting its potential applications as a ligand in catalysis or as a pharmacophore in medicinal chemistry. nih.govresearchgate.net
Furthermore, the methoxy group at the C2 position can also be a target for modification. Demethylation followed by derivatization of the resulting hydroxyl group could yield another class of compounds. The chloro substituent at C5 is generally less reactive towards nucleophilic substitution but can be activated or used as a handle for cross-coupling reactions, further expanding the molecular diversity achievable from this scaffold.
| Derivative Class | Modification Site | Potential Application | Tuning Aspect |
| 3-Aminomethylpyridines | C3-Chloromethyl | Pharmaceutical intermediates, ligands for metal complexes. | Basicity of the introduced amine, steric hindrance. |
| 3-Thioetherpyridines | C3-Chloromethyl | Agrochemicals, material science precursors. | Nucleophilicity of the thiol, potential for oxidation. |
| 2-Alkoxypyridine Analogs | C2-Methoxy | Modulating solubility and metabolic stability in drug candidates. nih.gov | Chain length and branching of the alkoxy group. |
| Biaryl Pyridines | C5-Chloro | Ligands for catalysis, organic electronics. | Cross-coupling reaction conditions (e.g., Suzuki, Stille). |
Investigation into Undiscovered Mechanistic Pathways
The unique electronic and steric environment of this compound provides a platform for investigating fundamental reaction mechanisms. The reactivity of the chloromethyl group, for example, is ripe for detailed kinetic and computational studies.
Furthermore, the potential for the molecule to undergo rearrangement or ring-opening/ring-closing cascades under specific conditions (e.g., strong base or acid) is an unexplored area. Experimental and theoretical studies could uncover novel transformations, contributing to the broader understanding of pyridine chemistry. nih.govacs.org
Contributions to Chemical Methodology Development
Research into this compound can also drive the development of new chemical methodologies. The pyridine scaffold is a "privileged structure" in medicinal chemistry and is a common component of ligands in transition metal catalysis. rsc.orgmdpi.com
Derivatives of this compound could be developed as novel ligands for catalysis. For example, by introducing a coordinating group (e.g., a phosphine (B1218219) or an N-heterocyclic carbene) via the chloromethyl handle, new bidentate or pincer-type ligands could be synthesized. The electronic properties of these ligands could be systematically tuned by modifying the substituents on the pyridine ring, potentially leading to catalysts with enhanced activity or selectivity for a range of organic transformations. nih.gov
The compound could also serve as a testbed for new synthetic reactions. Its multiple, distinct functional groups allow for the selective and sequential application of different chemical transformations. Developing protocols for the orthogonal functionalization of the C3-chloromethyl, C2-methoxy, and C5-chloro positions would be a valuable contribution to synthetic methodology, providing chemists with a versatile building block for the construction of complex molecules. nih.gov
Q & A
Q. What are the common synthetic routes for preparing 5-Chloro-3-(chloromethyl)-2-methoxypyridine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves chloromethylation of 2-methoxypyridine derivatives . One route uses formaldehyde and hydrochloric acid with a catalyst (e.g., ZnCl₂) under heating (80–100°C) to introduce the chloromethyl group . Another method employs electrochemical cross-electrophile coupling with chlorodimethylphenylsilane, achieving 75% yield under optimized conditions (room temperature, 12 hours) . Key factors affecting yield include catalyst loading, temperature control, and stoichiometric ratios of reactants. For example, excess silane (1.1 equiv.) improves coupling efficiency .
Q. How can researchers optimize purification techniques for this compound to achieve high purity?
- Methodological Answer : Purification via flash column chromatography (silica gel, hexane/ethyl acetate gradient) is effective, as demonstrated for related pyridine derivatives . Analytical techniques like ¹H/¹³C NMR and HRMS are critical for verifying purity. For instance, distinct NMR signals for the chloromethyl group (δ ~4.43 ppm in CDCl₃) and methoxy group (δ ~3.91 ppm) confirm structural integrity . Solvent selection (e.g., dichloromethane for recrystallization) and monitoring by TLC can further enhance purity.
Q. What spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Key signals include the methoxy group (singlet, δ 3.8–4.0 ppm) and chloromethyl protons (singlet, δ 4.4–4.5 ppm) .
- ¹³C NMR : The pyridine ring carbons resonate at δ 110–145 ppm, with the chloromethyl carbon at δ ~49 ppm .
- HRMS : Accurate mass analysis (e.g., DART ionization) confirms the molecular formula (e.g., [M+H]⁺ at m/z 292.0924 for a derivative) .
Advanced Research Questions
Q. How do structural modifications at the chloromethyl position influence the reactivity and biological activity of derivatives?
- Methodological Answer : Substituent variations alter electronic effects and steric hindrance , impacting nucleophilic substitution reactivity. For example:
| Compound | Substituent | Key Reactivity/Biological Effect |
|---|---|---|
| This compound | Cl, CH₂Cl | High electrophilicity for SN2 reactions |
| 4-(Chloromethyl)-2-methoxypyridine hydrochloride | Cl, CH₂Cl (para) | Inhibits CYP1A2 (IC₅₀ = 1.2 µM) |
| 5-Bromo-2-methoxy-3-methylpyridine | Br, CH₃ | Reduced reactivity due to steric bulk |
| SAR studies suggest that electron-withdrawing groups (e.g., Cl) enhance electrophilicity, while bulky groups reduce metabolic stability . |
Q. What strategies resolve contradictory data in reaction yields during scale-up synthesis?
- Methodological Answer :
- Process Optimization : Adjust catalyst concentration (e.g., ZnCl₂ from 5% to 10% w/w) and heating rate to mitigate exothermic side reactions .
- In Situ Monitoring : Use inline FTIR or HPLC to track intermediate formation and adjust reagent addition dynamically .
- Statistical Design of Experiments (DoE) : Apply factorial designs to identify critical variables (e.g., temperature, solvent polarity) affecting yield . For example, a four-step synthesis optimized via DoE achieved a 30.5% overall yield for a related pyridine derivative .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer :
- DFT Calculations : Compute the energy barrier for SN2 reactions at the chloromethyl site. For example, B3LYP/6-31G* level calculations predict activation energies correlated with experimental reactivity .
- Molecular Docking : Model interactions with biological targets (e.g., CYP enzymes) to rationalize inhibitory activity. Docking studies for 4-(chloromethyl)-2-methoxypyridine hydrochloride show strong binding to CYP1A2’s heme pocket .
- QSAR Models : Develop quantitative structure-activity relationships using descriptors like Hammett σₚ values for substituents .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of structurally similar derivatives?
- Methodological Answer :
- Meta-Analysis : Compare datasets across studies using standardized assays (e.g., CYP inhibition IC₅₀ values) .
- Control Experiments : Replicate studies under identical conditions (pH, solvent, cell line) to isolate compound-specific effects.
- Structural Validation : Confirm compound identity via X-ray crystallography or 2D NMR (e.g., NOESY) to rule out isomer contamination .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
